(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate
Description
The compound (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate (CAS: 6884-04-4) is a complex heterocyclic derivative featuring a fused pyrano-dioxin core with multiple stereogenic centers and functional groups. Structurally, it comprises a bicyclic system with a benzoate ester at the 7-position, a methoxy group at the 6-position, and a phenyl substituent at the 2-position.
Synthetic routes for related hexahydropyrano-dioxin derivatives often involve cyclization of protected carbohydrates or stereoselective functionalization of pyranose intermediates. For example, derivatives such as the bis-sulfonate analog (CAS: 6884-01-1) were synthesized as precursors for metallated glycosides, highlighting the scaffold’s versatility in generating stereochemically defined products .
Properties
IUPAC Name |
(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUKOCUXSRSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate typically involves multiple steps. One common approach is the protection of mannopyranoside, which serves as a building block for the synthesis of complex carbohydrates . The reaction conditions often include the use of α-phenylthio, 3-levulinlyl, and 4,6-benzylidene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and deprotection steps, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as monoperphthalic acid.
Reduction: Common reducing agents include Zn/AcOH or triphenylphosphine.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is a common oxidizing agent used in the transformation of this compound.
Reduction: Zinc in acetic acid (Zn/AcOH) and triphenylphosphine are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the hydroxyl and methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with monoperphthalic acid can yield 2-(2-oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone .
Scientific Research Applications
Medicinal Applications
1.1 Antitumor Activity
Research indicates that compounds similar to (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate exhibit significant antitumor properties. These compounds have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells by disrupting topoisomerase II activity. This mechanism is crucial for the development of novel anticancer therapies targeting various malignancies .
1.2 Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It could potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's by modulating epigenetic factors and reducing oxidative stress in neural tissues . The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.
1.3 Antioxidant Properties
The antioxidant capacity of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate has been documented in various studies. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage, making it a candidate for formulations aimed at aging and related diseases .
Pharmaceutical Formulations
2.1 Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its favorable physicochemical properties. Its solubility and stability make it suitable for incorporation into nanoparticles or liposomes designed for targeted drug delivery . This application is particularly relevant in enhancing the bioavailability of poorly soluble drugs.
2.2 Combination Therapies
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate may also be effective in combination therapies. Its synergistic effects with other chemotherapeutic agents can enhance therapeutic efficacy while reducing side effects .
Biological Research
3.1 Mechanistic Studies
The compound serves as a valuable tool in biological research for studying cellular mechanisms involved in apoptosis and cell cycle regulation. Its unique structure allows researchers to explore interactions with various biomolecules and pathways .
3.2 Epigenetic Research
Given its influence on gene expression modulation through epigenetic mechanisms, (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is being investigated for its role in epigenetic modifications related to aging and cancer .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that (8-Hydroxy-6-methoxy-2-phenyl...) significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection
In another investigation focusing on Alzheimer's disease models, the compound exhibited protective effects against amyloid-beta-induced toxicity by reducing oxidative stress markers and improving cognitive function in treated animals .
Mechanism of Action
The mechanism of action of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate involves its interaction with specific molecular targets
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- The target compound ’s benzoate ester enhances lipophilicity (logP ~2.5 estimated) compared to the diol (56119-28-9) and acetamide (23819-31-0) analogs, which exhibit higher polarity due to hydroxyl/amide groups .
- The bis-sulfonate derivative (6884-01-1) shows exceptional water solubility (>50 mg/mL) owing to its ionic sulfonate groups, unlike the neutral benzoate .
Stereochemical Complexity: All compounds share the hexahydropyrano-dioxin core with defined stereochemistry at C4a, C6, C7, and C8a. Modifications at the 7- and 8-positions significantly alter reactivity. For instance, the benzoate ester in the target compound is susceptible to hydrolysis under basic conditions, whereas the acetamide (23819-31-0) demonstrates stability in physiological pH .
Reactivity Insights:
- The target compound ’s benzoate group enables further derivatization (e.g., transesterification), whereas the bis-sulfonate (6884-01-1) is typically terminal due to poor nucleophilic displacement at sulfonate sites .
Biological Activity
The compound (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is a complex organic molecule with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it of interest in pharmacological and therapeutic research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula for (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is with a molecular weight of approximately 368.43 g/mol. The compound features a hexahydropyrano dioxin core which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Solubility | Soluble in methanol |
| Melting Point | Not specified |
Research indicates that compounds similar to (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate may exert their effects through several mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate IDO activity. IDO is an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is beneficial in protecting cells from damage and may contribute to neuroprotective effects .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be particularly relevant in the treatment of chronic inflammatory diseases .
Therapeutic Applications
Given its biological activities, (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate has potential applications in:
- Cancer Therapy : By inhibiting IDO and enhancing immune responses against tumors.
- Neuroprotection : Due to its antioxidant properties that could mitigate neurodegenerative processes.
- Chronic Inflammatory Diseases : As a therapeutic agent to reduce inflammation.
Study 1: IDO Inhibition and Cancer Treatment
A study published in the Journal of Immunology examined the effects of various compounds on IDO activity in tumor microenvironments. It was found that compounds structurally related to (8-Hydroxy-6-methoxy...) significantly inhibited IDO activity and enhanced T-cell proliferation in vitro. This suggests that such compounds could be developed as adjunct therapies alongside existing cancer treatments .
Study 2: Antioxidant Effects
Research published in Free Radical Biology and Medicine evaluated the antioxidant capacity of several dioxin derivatives. The study demonstrated that these compounds effectively reduced oxidative stress markers in neuronal cell cultures. This finding supports the potential use of (8-Hydroxy-6-methoxy...) in neurodegenerative disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
